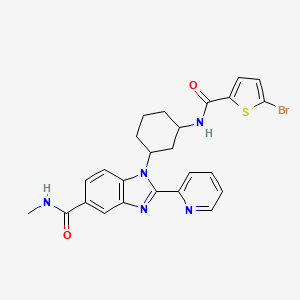

![molecular formula C22H24N2O5 B10819952 N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide](/img/structure/B10819952.png)

N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NIBR-785 es un fármaco de molécula pequeña desarrollado por Novartis Institutes for Biomedical Research. Funciona como un agonista para el receptor de esfingosina 1-fosfato Edg-1 (S1PR1). Este compuesto se está investigando principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunitario y enfermedades del sistema nervioso, como la esclerosis múltiple .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para NIBR-785 no están ampliamente documentadas en la literatura pública. La preparación de fármacos de molécula pequeña similares generalmente implica síntesis orgánica de varios pasos. Este proceso a menudo incluye la formación de intermedios clave a través de reacciones como la sustitución nucleofílica, las reacciones de acoplamiento y la ciclación. Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la fabricación a gran escala .

Análisis De Reacciones Químicas

NIBR-785, como muchos fármacos de molécula pequeña, puede sufrir diversas reacciones químicas. Estas incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. .

Aplicaciones Científicas De Investigación

NIBR-785 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor de esfingosina 1-fosfato Edg-1 (S1PR1) y su papel en varios procesos biológicos.

Biología: Los investigadores utilizan NIBR-785 para investigar las vías de señalización mediadas por S1PR1, que son importantes en la migración celular, la respuesta inmunitaria y el desarrollo vascular.

Medicina: NIBR-785 se está explorando como un posible agente terapéutico para el tratamiento de enfermedades como la esclerosis múltiple, debido a su capacidad de modular el tráfico de células inmunitarias.

Industria: El papel del compuesto en la modulación de S1PR1 lo convierte en un candidato para programas de desarrollo de fármacos dirigidos al tratamiento de enfermedades inmunitarias y del sistema nervioso

Mecanismo De Acción

NIBR-785 ejerce sus efectos actuando como un agonista para el receptor de esfingosina 1-fosfato Edg-1 (S1PR1). Este receptor está involucrado en la regulación del tráfico de células inmunitarias, el desarrollo vascular y la migración celular. Al unirse a S1PR1, NIBR-785 activa las vías de señalización descendentes, incluida la activación de RAC1, SRC, PTK2 / FAK1 y MAP quinasas. Estas vías juegan un papel crucial en la reorganización del citoesqueleto de actina y la formación de lamelipodios, que son esenciales para el movimiento celular y la quimiotaxis .

Comparación Con Compuestos Similares

NIBR-785 se puede comparar con otros agonistas de S1PR1, como fingolimod y siponimod. Si bien todos estos compuestos se dirigen al mismo receptor, NIBR-785 es único en su afinidad de unión específica y propiedades farmacocinéticas. Compuestos similares incluyen:

Fingolimod: Otro agonista de S1PR1 utilizado en el tratamiento de la esclerosis múltiple. Tiene una estructura química y un perfil farmacocinético diferentes en comparación con NIBR-785.

Siponimod: También un agonista de S1PR1, utilizado para tratar la esclerosis múltiple. .

NIBR-785 se destaca por sus propiedades de unión únicas y posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.

Propiedades

Fórmula molecular |

C22H24N2O5 |

|---|---|

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C22H24N2O5/c1-5-28-19-17(27-4)11-6-13-12-16(21(26)29-18(13)19)20(25)24-15-9-7-14(8-10-15)22(2,3)23/h6-12H,5,23H2,1-4H3,(H,24,25) |

Clave InChI |

NFOLAKWLEGGBTA-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(C)(C)N)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

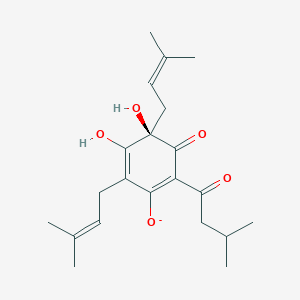

![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)

![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)

![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)

![{2-[(2r)-4-[4-(Hydroxymethyl)-3-(Methylsulfonyl)phenyl]-2-(Propan-2-Yl)piperazin-1-Yl]-4-(Trifluoromethyl)pyrimidin-5-Yl}methanol](/img/structure/B10819881.png)

![(S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B10819891.png)

![4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile](/img/structure/B10819894.png)

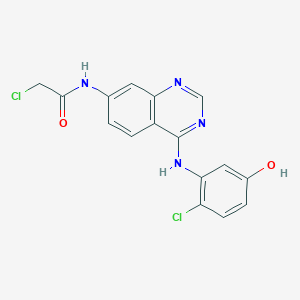

![2-((4-[(2-Methoxybenzoyl)amino]benzoyl)amino)benzoic acid](/img/structure/B10819903.png)

![Ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate](/img/structure/B10819919.png)

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;methane;hydrochloride](/img/structure/B10819936.png)

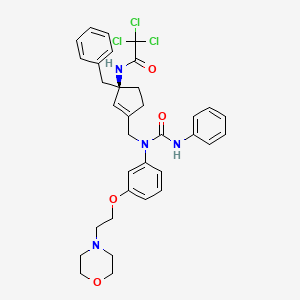

![1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1h-Benzimidazole-5-Carboxamide](/img/structure/B10819944.png)